2-Methoxy-N-(thiazol-5-ylmethyl)aniline
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Overview
Description
2-Methoxy-N-(thiazol-5-ylmethyl)aniline is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(thiazol-5-ylmethyl)aniline typically involves the reaction of 2-methoxyaniline with thiazole-5-carbaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-(thiazol-5-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the aniline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Scientific Research Applications
2-Methoxy-N-(thiazol-5-ylmethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-(thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: Lacks the thiazole ring but shares the methoxy and aniline moieties.
Thiazole-5-carbaldehyde: Contains the thiazole ring but lacks the methoxy and aniline moieties.
Uniqueness
2-Methoxy-N-(thiazol-5-ylmethyl)aniline is unique due to the combination of the methoxy group, aniline moiety, and thiazole ring. This combination imparts specific chemical and biological properties that are not present in the individual components.
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-methoxy-N-(1,3-thiazol-5-ylmethyl)aniline |
InChI |
InChI=1S/C11H12N2OS/c1-14-11-5-3-2-4-10(11)13-7-9-6-12-8-15-9/h2-6,8,13H,7H2,1H3 |
InChI Key |
YDPMVWITVIFFIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CN=CS2 |
Origin of Product |
United States |
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